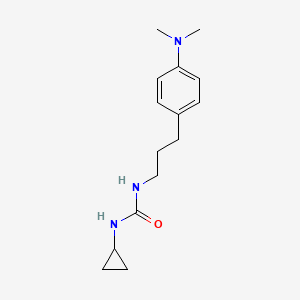
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Complexation-induced Unfolding of Heterocyclic Ureas
One study focused on the synthesis and conformational studies of heterocyclic ureas, which unfold to form multiply hydrogen-bonded complexes. These complexes are crucial for self-assembly processes, mimicking the helix-to-sheet transitions seen in peptides. This research highlights the potential of urea derivatives in designing new materials with specific folding and unfolding properties (P. Corbin et al., 2001).
Urea Derivatives as Potential Anticancer Agents
Another area of application is in the development of anticancer agents. Urea derivatives have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, showcasing the therapeutic potential of these compounds in cancer treatment (R. Gaudreault et al., 1988).
Amide Formation for Bioconjugation
Research into the mechanism of amide formation in aqueous media using carbodiimide highlights the utility of urea derivatives in bioconjugation processes. This study provides insight into the chemical reactions facilitating the linkage of biomolecules, which is fundamental for the development of bioconjugate chemistry (N. Nakajima & Y. Ikada, 1995).
Non-linear Optical Properties of Phenyl Ureas
Investigations into the structural and conformational properties of phenyl urea-based compounds, such as fenuron (a widely used herbicide), have revealed interesting non-linear optical (NLO) properties. These findings suggest the potential use of such compounds in the development of new materials for optical applications (K. Haruna et al., 2019).
Corrosion Inhibition
Urea derivatives have also been explored for their corrosion inhibition performance on mild steel in acidic environments. This research demonstrates the potential of these compounds in protecting industrial materials from corrosive damage, which is crucial for extending the lifespan of metal structures (B. Mistry et al., 2011).
Propriétés
IUPAC Name |
1-cyclopropyl-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18(2)14-9-5-12(6-10-14)4-3-11-16-15(19)17-13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNUQSYFIINDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
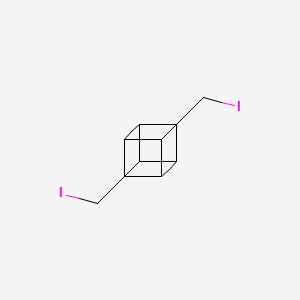

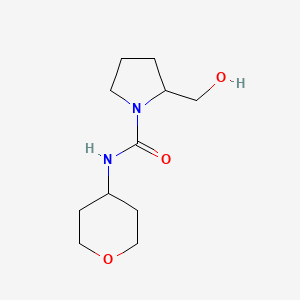

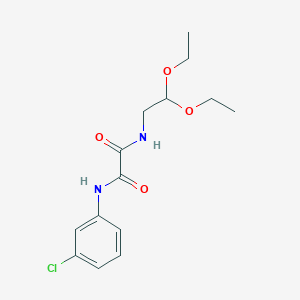
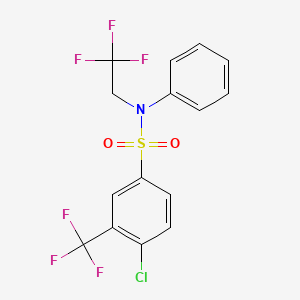
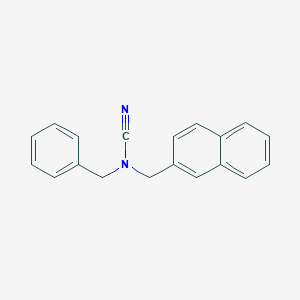
![1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371245.png)
![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)
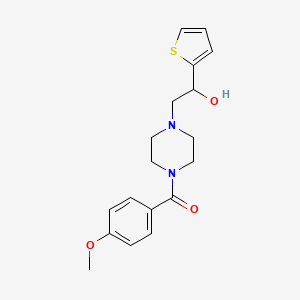

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)
![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)
